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Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral assignments of 2-Cyclopenten-1-ol. It includes tabulated spectral

data, a detailed experimental protocol for data acquisition, and graphical representations of the

molecular structure and analytical workflow.

Chemical Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 2-Cyclopenten-1-ol are numbered

as shown in the diagram below.
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Caption: Structure of 2-Cyclopenten-1-ol with atom numbering for NMR assignment.

NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Cyclopenten-1-ol
recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal

standard.
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Table 1: ¹H NMR Data (CDCl₃)
Assignment

Chemical Shift (δ,

ppm)
Multiplicity Integration

H-2 5.99 m 1H

H-3 5.87 m 1H

H-1 4.84 m 1H

H-4 2.49 - 2.31 m 2H

H-5 2.13 - 1.87 m 2H

OH 1.63 br s 1H

Table 2: ¹³C NMR Data (CDCl₃)
Assignment Chemical Shift (δ, ppm)

C-2 134.8

C-3 132.4

C-1 75.5

C-4 31.8

C-5 29.7

Experimental Protocol
This section outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR

spectra for a liquid alcohol sample.

Sample Preparation
Accurately weigh 10-20 mg of 2-Cyclopenten-1-ol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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For quantitative ¹H NMR, an internal standard can be added. For routine characterization,

the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is commonly

used as a reference standard (δ 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters
Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

For ¹H NMR:

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

For ¹³C NMR:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm
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Data Processing
Apply Fourier transformation to the raw data (FID).

Perform phase and baseline corrections.

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Integrate the signals in the ¹H spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Diagrams
NMR Analysis Workflow
The logical flow from sample preparation to final data analysis is illustrated below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Spectrometer Setup

1H and 13C Data Acquisition

Data Processing (FT, Phasing, Baseline Correction)

Spectral Referencing (TMS)

Peak Picking and Integration

Structural Assignment

Click to download full resolution via product page

Caption: A streamlined workflow for NMR analysis of organic compounds.

Logical Relationships in ¹³C Chemical Shifts
The chemical shift of each carbon atom is influenced by its local electronic environment. The

diagram below illustrates the key factors affecting the ¹³C chemical shifts in 2-Cyclopenten-1-
ol.
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Caption: Factors influencing the relative ¹³C chemical shifts in 2-Cyclopenten-1-ol.

To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Assignment for 2-
Cyclopenten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584729#1h-and-13c-nmr-assignment-for-2-
cyclopenten-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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